molecular formula C6H12N2O B008911 2,2,5-Trimethylimidazolidin-4-one CAS No. 107355-19-1

2,2,5-Trimethylimidazolidin-4-one

Cat. No. B008911
M. Wt: 128.17 g/mol
InChI Key: MXZYOEDOIFPSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5-Trimethylimidazolidin-4-one, also known as TMI, is an organic compound that has gained popularity in scientific research applications due to its unique properties. TMI is a cyclic urea derivative that is used as a highly selective and efficient catalyst in various chemical reactions. In

Mechanism Of Action

The mechanism of action of 2,2,5-Trimethylimidazolidin-4-one involves the formation of a complex between 2,2,5-Trimethylimidazolidin-4-one and the substrate. The complex undergoes a series of reactions, including nucleophilic attack, proton transfer, and ring-opening reactions, leading to the formation of the desired product. The high selectivity of 2,2,5-Trimethylimidazolidin-4-one is attributed to the steric and electronic effects of the cyclic urea moiety.

Biochemical And Physiological Effects

2,2,5-Trimethylimidazolidin-4-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2,5-Trimethylimidazolidin-4-one is relatively non-toxic and does not cause any significant adverse effects on the environment. 2,2,5-Trimethylimidazolidin-4-one is stable under normal laboratory conditions and can be stored for extended periods without degradation.

Advantages And Limitations For Lab Experiments

2,2,5-Trimethylimidazolidin-4-one has several advantages as a catalyst in lab experiments. It is a cost-effective and efficient catalyst that can be used in small quantities. 2,2,5-Trimethylimidazolidin-4-one is also highly selective, which reduces the formation of unwanted by-products. However, 2,2,5-Trimethylimidazolidin-4-one has some limitations, including its sensitivity to moisture and air, which can lead to the formation of impurities. 2,2,5-Trimethylimidazolidin-4-one is also relatively unstable in the presence of acids or bases, which limits its use in some reactions.

Future Directions

For the study of 2,2,5-Trimethylimidazolidin-4-one include the development of new synthetic methods and the exploration of its potential applications in the pharmaceutical industry.

Synthesis Methods

The synthesis of 2,2,5-Trimethylimidazolidin-4-one involves the reaction of trimethyl orthoformate with a primary amine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to form 2,2,5-Trimethylimidazolidin-4-one. The process is straightforward and can be carried out under mild conditions, making it a cost-effective and efficient method for the production of 2,2,5-Trimethylimidazolidin-4-one.

Scientific Research Applications

2,2,5-Trimethylimidazolidin-4-one has been extensively used in scientific research applications as a catalyst in various chemical reactions. It has shown remarkable selectivity and efficiency in several reactions, including the synthesis of cyclic carbonates, lactones, and epoxides. 2,2,5-Trimethylimidazolidin-4-one has also been used as a catalyst in the preparation of chiral compounds, which have potential applications in the pharmaceutical industry.

properties

CAS RN

107355-19-1

Product Name

2,2,5-Trimethylimidazolidin-4-one

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2,2,5-trimethylimidazolidin-4-one

InChI

InChI=1S/C6H12N2O/c1-4-5(9)8-6(2,3)7-4/h4,7H,1-3H3,(H,8,9)

InChI Key

MXZYOEDOIFPSQW-UHFFFAOYSA-N

SMILES

CC1C(=O)NC(N1)(C)C

Canonical SMILES

CC1C(=O)NC(N1)(C)C

synonyms

4-Imidazolidinone,2,2,5-trimethyl-(9CI)

Origin of Product

United States

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